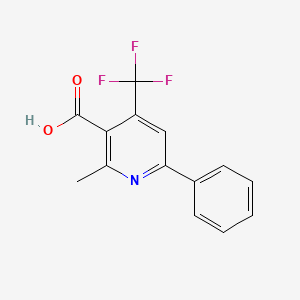2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid
CAS No.:
Cat. No.: VC17869222
Molecular Formula: C14H10F3NO2
Molecular Weight: 281.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10F3NO2 |
|---|---|
| Molecular Weight | 281.23 g/mol |
| IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Standard InChI | InChI=1S/C14H10F3NO2/c1-8-12(13(19)20)10(14(15,16)17)7-11(18-8)9-5-3-2-4-6-9/h2-7H,1H3,(H,19,20) |
| Standard InChI Key | WXDSIRFNZAWBOD-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=CC(=N1)C2=CC=CC=C2)C(F)(F)F)C(=O)O |
Introduction
Molecular Structure and Physicochemical Properties
Core Structural Features
The compound’s molecular formula is C₁₄H₁₀F₃NO₂, with a molecular weight of 281.23 g/mol. Its IUPAC name, 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid, reflects the pyridine backbone substituted at three positions:
-
Position 2: Methyl group (-CH₃)
-
Position 4: Trifluoromethyl group (-CF₃)
-
Position 6: Phenyl group (-C₆H₅)
The carboxylic acid moiety at position 3 introduces polarity, while the trifluoromethyl and phenyl groups enhance lipophilicity, potentially influencing membrane permeability and target binding.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀F₃NO₂ |
| Molecular Weight | 281.23 g/mol |
| IUPAC Name | 2-methyl-6-phenyl-4-(trifluoromethyl)pyridine-3-carboxylic acid |
| Key Functional Groups | Carboxylic acid, trifluoromethyl, phenyl, methyl |
Crystallographic and Conformational Insights
While no crystal structure data exists specifically for 2-methyl-6-phenyl-4-(trifluoromethyl)nicotinic acid, studies on analogous trifluoromethyl-substituted nicotinic acids reveal critical structural trends. For example, 4-(trifluoromethyl)nicotinic acid crystallizes in a monoclinic system (P2₁/c) with unit cell dimensions a = 6.4488 Å, b = 14.922 Å, and c = 7.7868 Å . The trifluoromethyl group in such structures adopts a planar conformation due to resonance effects, while hydrogen bonding between carboxylic acid groups facilitates dimer formation . These observations suggest that the target compound may exhibit similar packing behaviors and intermolecular interactions.
Synthetic Methodologies and Challenges
Existing Routes for Nicotinic Acid Derivatives
Synthesis of trifluoromethyl-substituted nicotinic acids typically involves multi-step reactions, including:
-
Condensation Reactions: Ethyl acetoacetate and ammonium carbamate form β-enamino esters, which undergo cyclization with electrophilic partners .
-
One-Pot Cyclizations: For example, ethyl 4-chloro-3-oxobutyrate reacts with trifluoromethyl enol ethers in acetic acid with ammonium acetate to yield nicotinate esters .
Hypothesized Synthesis for 2-Methyl-6-phenyl-4-(trifluoromethyl)nicotinic Acid
A plausible route could involve:
-
Step 1: Condensation of a phenyl-substituted enamine precursor with a trifluoromethyl ketone.
-
Step 2: Cyclization under acidic conditions to form the pyridine ring.
-
Step 3: Hydrolysis of the ester intermediate to the carboxylic acid.
Table 2: Comparative Yields in Analogous Syntheses
| Reaction Step | Yield (%) | Key Challenges |
|---|---|---|
| Enamine Formation | 85–90 | Byproduct formation |
| Cyclization | 60–70 | Incomplete ring closure |
| Ester Hydrolysis | 90–95 | Acid stability issues |
Patent data highlights that stepwise approaches using intermediates (e.g., enamines or keto-esters) improve yields compared to one-pot methods . For instance, isolating intermediates before cyclization reduces side reactions, achieving total yields up to 77.4% in related syntheses .
Applications and Future Directions
Pharmaceutical Intermediates
The compound’s structure positions it as a versatile intermediate for:
-
Antibacterial Agents: Functionalization at the carboxylic acid group (e.g., amidation) to create prodrugs.
-
Central Nervous System (CNS) Drugs: Leveraging lipophilicity for blood-brain barrier penetration.
Agrochemical Development
Fluorinated nicotinic acids are pivotal in herbicide design. For example, fluroxypyr intermediates rely on similar trifluoromethyl-pyridine scaffolds for activity .
Research Priorities
-
Synthetic Optimization: Developing catalytic, asymmetric methods to access enantiomerically pure forms.
-
Biological Screening: Evaluating inhibition of disease-relevant enzymes (e.g., cyclooxygenase, acetylcholinesterase).
-
Crystallographic Studies: Resolving the compound’s crystal structure to guide structure-based drug design.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume